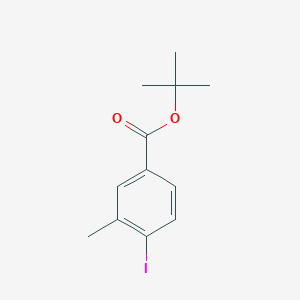

Tert-butyl 4-iodo-3-methyl-benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKYDHYFMCUHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Tert Butyl 4 Iodo 3 Methyl Benzoate in Advanced Organic Synthesis

The utility of Tert-butyl 4-iodo-3-methyl-benzoate can be understood by examining the fundamental roles of its structural components: the aryl halide, the tert-butyl ester, and the substituted aromatic ring.

Synthetic Strategies and Methodologies for Halogenated Alkyl Benzoates

Approaches to Aryl Iodide Formation

The introduction of an iodine atom at a specific position on a benzene (B151609) ring is a critical step in the synthesis of tert-butyl 4-iodo-3-methylbenzoate. The directing effects of the existing substituents (the methyl and carboxyl or ester groups) play a crucial role in the outcome of the reaction.

Direct iodination involves the electrophilic aromatic substitution of a hydrogen atom with an iodine electrophile ("I+"). While elemental iodine (I₂) itself is generally unreactive toward aromatic rings, its reactivity can be enhanced by using an oxidizing agent. libretexts.org Common methods employ reagents that generate a more potent electrophilic iodine species.

Key reagents and systems for direct iodination include:

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with an acid catalyst like trifluoroacetic acid for the iodination of activated aromatic rings. organic-chemistry.org

Iodine with Oxidizing Agents: A mixture of I₂ with an oxidizing agent such as nitric acid, hydrogen peroxide, or iodic acid can generate the necessary electrophile. organic-chemistry.orgnih.gov For instance, a combination of NaIO₄ and I₂ or KI in concentrated sulfuric acid can iodinate even deactivated aromatic rings. organic-chemistry.org

Transition Metal Catalysis: Modern methods utilize transition metals like iridium and palladium to catalyze the C-H activation and subsequent iodination of benzoic acids, often with high regioselectivity for the ortho position. acs.orgresearchgate.netresearchgate.net An iridium-catalyzed process allows for the ortho-iodination of various benzoic acids under mild conditions without the need for additives or bases. acs.org

For a substrate like 3-methylbenzoic acid, the carboxyl group is a meta-director, while the methyl group is an ortho-, para-director. This creates a challenge in achieving selective iodination at the C4 position. However, ortho-iodination relative to a directing group like a carboxylic acid has been well-established using palladium or iridium catalysis. acs.orgresearchgate.net

Table 1: Selected Reagents for Direct Aromatic Iodination

| Reagent/System | Typical Substrates | Key Features |

|---|---|---|

| N-Iodosuccinimide (NIS) / Acid Catalyst | Electron-rich arenes (e.g., anisoles, anilines) | Mild conditions, good for activated rings. organic-chemistry.org |

| I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃) | Activated and deactivated arenes | Stronger electrophile generated in situ. organic-chemistry.orgnih.gov |

| Iridium or Palladium Catalysts / Iodine Source (e.g., KI) | Benzoic acids | High regioselectivity for ortho-C-H activation. acs.orgresearchgate.net |

The Sandmeyer reaction is a powerful and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring by replacing an amino group. wikipedia.org This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt. nrochemistry.comucla.edu

The synthesis of an aryl iodide via this route involves:

Diazotization: The starting material, typically an arylamine (e.g., 4-amino-3-methylbenzoic acid), is treated with a source of nitrous acid, commonly generated from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). nrochemistry.comyoutube.com

Iodide Substitution: The diazonium salt solution is then treated with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). nrochemistry.comyoutube.com The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its replacement by the iodide ion to form the aryl iodide. wikipedia.org

A significant advantage of the Sandmeyer reaction for iodination is that it does not require a copper(I) salt catalyst, which is typically necessary for the introduction of chlorides or bromides. nrochemistry.comyoutube.com The reaction tolerates a wide range of electron-donating and electron-withdrawing groups on the aromatic ring, making it a versatile method. nrochemistry.com Environmentally friendlier procedures have been developed using solid acid catalysts or carrying out the reaction in water to minimize the use of harsh acids and organic solvents. organic-chemistry.orgresearchgate.netresearchgate.netsemanticscholar.org

In many synthetic plans, it is more efficient to start with a commercially available or easily synthesized halogenated precursor. For the target molecule, a logical precursor would be methyl 4-iodobenzoate (B1621894) or 4-iodo-3-methylbenzoic acid .

For instance, 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole has been synthesized via an Ullmann reaction starting from methyl 4-iodobenzoate. researchgate.net Similarly, methyl 4-iodobenzoate can be used to prepare diaryliodonium salts, which are versatile intermediates in organic synthesis. orgsyn.org The synthesis of tert-butyl 4-iodobenzoate from 4-iodobenzoic acid has also been documented, showcasing a direct pathway from an iodinated acid to the corresponding tert-butyl ester. rsc.org The compound methyl 3-iodo-4-methylbenzoate is also a known intermediate, indicating that various isomers of iodinated methyl benzoates can serve as valuable precursors. google.com

Esterification Techniques for Tert-butyl Benzoates

The formation of a tert-butyl ester presents a greater synthetic challenge than that of a methyl or ethyl ester due to the significant steric hindrance of the tertiary alcohol (tert-butanol).

Direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is typically acid-catalyzed. While effective for primary and secondary alcohols like methanol, this method is often inefficient for tertiary alcohols due to the steric hindrance and the propensity for the alcohol to eliminate and form an alkene (isobutylene) under acidic conditions.

However, specific reagents have been developed to facilitate the esterification of sterically hindered alcohols. Peptide coupling agents, such as TBTU, TATU, and COMU, are effective at promoting ester formation at room temperature under mild conditions in the presence of organic bases. luxembourg-bio.com Of these, COMU has been shown to be effective for preparing esters from tertiary alcohols. luxembourg-bio.com Another approach involves using benzotriazole (B28993) esters, formed in situ from the carboxylic acid, as efficient intermediates for esterification with tert-butyl alcohol. researchgate.net

Given the challenges of direct esterification, alternative methods are often preferred for synthesizing tert-butyl esters.

From Acyl Chlorides: A common and effective strategy is to first convert the carboxylic acid (e.g., 4-iodo-3-methylbenzoic acid) into a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with potassium tert-butoxide or tert-butanol (B103910) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to form the tert-butyl ester. A documented synthesis of tert-butyl 4-iodobenzoate follows this exact pathway, starting with 4-iodobenzoic acid, converting it to 4-iodobenzoyl chloride with thionyl chloride, and then reacting it with potassium tert-butoxide. rsc.org

Transesterification: This method involves converting an existing ester (e.g., methyl 4-iodo-3-methylbenzoate) into a different ester by reacting it with an alcohol in the presence of a catalyst. For converting a methyl ester to a tert-butyl ester, a base-catalyzed approach is often used. Aliphatic and aromatic methyl esters can undergo efficient transesterification with potassium tert-butoxide in a suitable solvent like diethyl ether at ambient temperature. researchgate.net

Reaction with Isobutylene (B52900): Carboxylic acids can be esterified by direct addition to isobutylene under strong acid catalysis (e.g., sulfuric acid). The acid protonates the isobutylene to form a stable tert-butyl carbocation, which is then attacked by the carboxylate to form the final ester. This method avoids the use of tert-butanol directly but requires strongly acidic conditions.

Table 2: Comparison of Tert-butoxylation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Carboxylic Acid | tert-Butanol, Coupling Agent (e.g., COMU) | Mild, one-pot procedure. luxembourg-bio.com | Standard acid catalysis is inefficient; requires specialized reagents. |

| Acyl Chloride Route | Carboxylic Acid | SOCl₂, Potassium tert-butoxide | High-yielding and reliable. rsc.org | Two-step process; involves moisture-sensitive intermediates. |

| Transesterification | Methyl or Ethyl Ester | Potassium tert-butoxide | Efficient for converting existing esters. researchgate.net | Requires the precursor ester to be synthesized first. |

| Isobutylene Addition | Carboxylic Acid | Isobutylene, H₂SO₄ | Uses a simple, inexpensive C4 source. | Requires strongly acidic conditions which may not be compatible with all functional groups. |

Convergent and Linear Synthesis Pathways for Substituted Iodobenzoates

Linear Synthesis

A linear synthesis approach involves the sequential modification of a single starting material through a series of reactions to build the target molecule. For tert-butyl 4-iodo-3-methyl-benzoate, a plausible linear pathway would commence with a readily available precursor, such as 3-methylbenzoic acid.

One potential linear sequence is as follows:

Nitration: The synthesis can begin with the nitration of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This would lead to a mixture of isomers, with the desired 4-nitro-3-methylbenzoic acid being one of the products.

Reduction: The nitro group at the 4-position is then reduced to an amine (NH2) group, yielding 4-amino-3-methylbenzoic acid.

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is then displaced by iodine using potassium iodide. nih.gov This classic Sandmeyer reaction is a reliable method for introducing iodine onto an aromatic ring at a specific position. nih.gov

Esterification: The final step involves the esterification of the resulting 4-iodo-3-methylbenzoic acid with tert-butanol or by using a reagent like bis-t-butoxydimethylaminomethane to form the tert-butyl ester.

An alternative linear route could involve the direct iodination of 3-methylbenzoic acid or its tert-butyl ester. However, this approach presents significant challenges in controlling the regioselectivity, which will be discussed in the subsequent section.

Convergent Synthesis

Convergent synthesis, in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For this compound, a convergent strategy would likely employ a transition metal-catalyzed cross-coupling reaction.

A possible convergent pathway could involve:

Fragment Synthesis: Two key fragments would be prepared separately:

An organometallic reagent derived from 3-methylbenzoate (B1238549), for example, a boronic acid or an organozinc compound.

A di-iodinated or iodo-bromo aromatic compound that can undergo selective cross-coupling.

Cross-Coupling: A Suzuki-Miyaura or Negishi coupling reaction would then be used to connect these two fragments. acs.orgnih.gov For instance, a tert-butyl 3-methylbenzoate derivative with a boronic acid at the 4-position could be coupled with an iodine source, or a tert-butyl 3-boronic acid-benzoate could be coupled with a suitable di-iodinated toluene (B28343) derivative. Organometallic coupling reactions are advantageous as they form carbon-carbon bonds with high precision. libretexts.org

The following table summarizes the key differences between these two approaches for the synthesis of substituted iodobenzoates:

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Sequential modification of a single starting material. | Independent synthesis of fragments followed by coupling. |

| Overall Yield | Can be lower due to the number of sequential steps. | Often higher as yields of individual steps are multiplied later. |

| Flexibility | Less flexible for creating analogues. | More flexible for creating a library of related compounds. |

| Key Reactions | Electrophilic aromatic substitution, Sandmeyer reaction, esterification. | Organometallic reagent formation, cross-coupling reactions (e.g., Suzuki, Negishi). acs.orgnih.gov |

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound hinges on precise control over chemo- and regioselectivity at various stages.

Regioselectivity

Regioselectivity refers to the control of the position of chemical bond formation. In the context of this synthesis, the primary challenge is the correct placement of the iodine atom at the C-4 position of the 3-methylbenzoate core.

Direct Iodination: If a direct electrophilic iodination of tert-butyl 3-methylbenzoate were attempted, the directing effects of the existing substituents would come into play. The methyl group is an activating ortho-, para-director, while the tert-butyl ester group is a deactivating meta-director. The interplay of these effects would likely lead to a mixture of iodinated products, with substitution occurring at positions ortho and para to the methyl group (C-2, C-4, and C-6). Achieving high selectivity for the C-4 position would be difficult without the use of specialized directing groups or catalysts.

Directed Ortho-metalation: More advanced techniques involving directed ortho-metalation could offer a solution. By using a directing group, it is possible to selectively deprotonate a specific ortho position, which can then be quenched with an electrophilic iodine source.

Sandmeyer Reaction: The linear synthesis pathway utilizing the Sandmeyer reaction offers excellent regiochemical control. nih.gov The position of the iodine is predetermined by the initial position of the amino group, which is in turn controlled by the nitration and reduction steps.

Chemoselectivity

Chemoselectivity is the preferential reaction of one functional group in the presence of others. During the synthesis of this compound, several chemoselectivity considerations are important:

Esterification: When converting 4-iodo-3-methylbenzoic acid to its tert-butyl ester, the conditions must be chosen to avoid side reactions. For example, using strong acids at high temperatures could lead to decomposition or unwanted side reactions involving the iodo or methyl groups.

Cross-Coupling Reactions: In a convergent synthesis, the chemoselectivity of the cross-coupling reaction is paramount. The catalyst and reaction conditions must be selected to ensure that the desired carbon-carbon bond is formed without affecting the ester group or other functionalities on the coupling partners. For instance, some organometallic reagents are highly basic and could potentially react with the ester carbonyl. The choice of a milder coupling protocol like a Suzuki or Negishi reaction is often preferred. acs.org

The following table outlines the key selectivity considerations for different synthetic steps:

| Reaction Step | Type of Selectivity | Key Considerations |

| Direct Iodination | Regioselectivity | Competing directing effects of the methyl and ester groups leading to isomeric mixtures. |

| Sandmeyer Reaction | Regioselectivity | Position of iodine is precisely controlled by the location of the precursor amino group. nih.gov |

| Esterification | Chemoselectivity | Conditions must be mild enough to avoid side reactions with the iodo or methyl groups. |

| Cross-Coupling | Chemo- & Regioselectivity | The catalyst must selectively form the desired bond without reacting with the ester group. The position of coupling is determined by the placement of the organometallic and halide groups. |

Transition Metal Catalyzed Cross Coupling Reactions of Aryl Iodobenzoates

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodobenzoates

Tert-butyl 4-iodo-3-methylbenzoate serves as a key substrate in various palladium-catalyzed cross-coupling reactions. The presence of an iodine atom at the 4-position of the benzene (B151609) ring provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The methyl group at the 3-position and the tert-butyl ester at the 1-position introduce steric and electronic effects that can influence the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. researchgate.net For substrates like tert-butyl 4-iodo-3-methylbenzoate, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the 4-position, leading to the synthesis of substituted biaryl and styrene (B11656) derivatives. These products are valuable intermediates in medicinal chemistry and materials science. researchgate.netnih.gov

The scope of the Suzuki-Miyaura reaction with aryl iodides such as tert-butyl 4-iodo-3-methylbenzoate is broad, accommodating a variety of organoboron reagents, including arylboronic acids and arylboronate esters. The reaction generally tolerates a wide array of functional groups on the coupling partners. organic-chemistry.org

The reactivity of the organoboron reagent can be influenced by its structure. Arylboronic acids are widely used due to their commercial availability and general stability. researchgate.net Arylboronate esters, such as those derived from pinacol, are also effective coupling partners and are sometimes preferred for their enhanced stability and ease of purification. organic-chemistry.org

While the Suzuki-Miyaura coupling is highly versatile, limitations can arise with sterically demanding substrates. For tert-butyl 4-iodo-3-methylbenzoate, the methyl group ortho to the iodine atom can introduce steric hindrance, potentially affecting the reaction rate and yield. However, the use of appropriate catalytic systems can often overcome these challenges. The electronic nature of the substituents on the arylboronic acid also plays a role; electron-donating groups can sometimes slow down the transmetalation step, while electron-withdrawing groups may enhance it.

Below is a representative table of Suzuki-Miyaura reactions with substrates analogous to tert-butyl 4-iodo-3-methylbenzoate, illustrating the typical scope and yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids This table presents data from analogous reactions to illustrate the scope.

| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 95 | Generic Example |

| Methyl 2-iodo-3-methylbenzoate | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane | 88 | Analogous System |

| 4-tert-Butylphenyl methanesulfonate | Furan-3-boronic acid | Pd(OAc)2 | XPhos | K3PO4 | t-AmOH | 98 | nih.gov |

| 2,4-Dimethylphenyl methanesulfonate | 2,6-Dimethylphenylboronic acid | Pd(OAc)2 | XPhos | K3PO4 | t-AmOH | 81 | nih.gov |

The choice of the catalytic system, particularly the ligand coordinated to the palladium center, is crucial for the success of Suzuki-Miyaura reactions involving sterically hindered or electronically deactivated substrates like tert-butyl 4-iodo-3-methylbenzoate.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as tricyclohexylphosphine (B42057) (PCy₃), XPhos, and SPhos have demonstrated high activity for the coupling of aryl chlorides and sterically hindered aryl bromides and iodides. nih.gov These ligands stabilize the palladium(0) species and facilitate the formation of the active catalyst.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. rsc.org NHC-palladium complexes have been successfully employed in Suzuki-Miyaura couplings of challenging substrates, often providing higher turnover numbers and efficiency compared to some phosphine-based systems. nih.gov A catalyst system comprising a cyclobutene-1,2-bis(imidazolium) salt, Pd(OAc)₂, and NaOtBu has proven effective for a wide range of Suzuki-Miyaura reactions, including the synthesis of sterically hindered biaryls. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center, which is formed after the initial oxidative addition of the aryl iodide. rsc.org The mechanism of transmetalation is complex and often considered the rate-determining step. It is typically facilitated by a base, which activates the organoboron species by forming a more nucleophilic borate (B1201080) complex. For arylboronic acids, the reaction with a base (e.g., hydroxide (B78521) or carbonate) forms a tetracoordinate boronate species [ArB(OH)₃]⁻, which then reacts with the R¹-Pd(II)-X complex to exchange the aryl group for the halide or other leaving group on the palladium.

Reductive Elimination: Following transmetalation, the resulting diorganopalladium(II) complex, L₂Pd(R¹)(R²), undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the catalytically active palladium(0) species. rsc.org This step typically proceeds from a cis-isomeric complex. The electronic properties and steric bulk of the ligands (L) and the coupled groups (R¹ and R²) can influence the rate of reductive elimination. Electron-donating ligands and sterically bulky groups can accelerate this final step, completing the catalytic cycle.

Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction provides a direct route to synthesize substituted alkynes, which are important building blocks in various fields of chemistry. beilstein-journals.org

The alkynylation of tert-butyl 4-iodo-3-methylbenzoate via the Sonogashira coupling allows for the introduction of an alkynyl group at the 4-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgorganic-chemistry.org

The scope of the Sonogashira reaction is broad, with a wide variety of terminal alkynes being suitable coupling partners. This includes arylacetylenes, alkylacetylenes, and alkynes bearing various functional groups. The reaction of aryl iodides is generally facile due to the high reactivity of the C-I bond towards oxidative addition.

For a substrate like tert-butyl 4-iodo-3-methylbenzoate, the reaction with a terminal alkyne would yield a tert-butyl 4-alkynyl-3-methylbenzoate derivative. The reaction conditions can be optimized by tuning the catalyst, ligand, base, and solvent to achieve high yields. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.org

The following table shows representative examples of Sonogashira couplings of aryl halides with terminal alkynes, analogous to the reaction with tert-butyl 4-iodo-3-methylbenzoate.

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes This table presents data from analogous reactions to illustrate the scope.

| Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | THF | 92 | Generic Example |

| p-Iodo-methylbenzoate | Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Et3N | THF | - | d-nb.info |

| 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et2NH | DMF | 26 | nih.gov |

| 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | Pd(OAc)2/P(p-tol)3 | - | DBU | - | 85 | beilstein-journals.org |

Heck Reactions with Aryl Iodides

The Heck reaction creates a carbon-carbon bond by coupling an aryl halide with an alkene. Aryl iodides like tert-butyl 4-iodo-3-methyl-benzoate are excellent substrates for this reaction due to the high reactivity of the C-I bond, which facilitates the initial oxidative addition to the Pd(0) catalyst. rug.nllibretexts.org This step is often fast for aryl iodides, meaning that in some ligand-free systems, the catalyst remains stable. rug.nl The reaction can be performed under various conditions, including using palladium on carbon (Pd/C) in greener solvents like Cyrene, highlighting its versatility. rsc.org The mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. libretexts.org

Table 2: Heck Reaction Substrate Scope with Aryl Iodides

| Alkene Partner | Catalyst System | Conditions | Significance |

|---|---|---|---|

| Acrylamides, Acrylates | Pd/C in Cyrene | Heat | Demonstrates use of green, bio-based solvent. rsc.org |

| Styrene | Pd/C in Cyrene | Heat | Extends scope to styrenic olefins. rsc.org |

| 1,2-dihydronaphthalene | Pd(OAc)₂/Phosphine | Heat | Mechanistic studies show multiple arylation pathways are possible. researchgate.net |

| Methyl acrylate | Pd(0)/Phosphine | Varies | Kinetic studies reveal inhibition by excess phosphine ligand. researchgate.net |

Negishi-like Coupling Reactions

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgacs.org This method is highly effective for forming C-C bonds. Aryl iodides are common electrophilic partners in these reactions. organic-chemistry.orgnih.gov A significant advantage of Negishi coupling is the high functional group tolerance of the organozinc reagents. organic-chemistry.org

Recent advancements have led to "Negishi-like" or "in situ" procedures where the organozinc reagent is not pre-formed. Instead, an aryl halide and an alkyl halide are combined in the presence of zinc powder and a palladium catalyst, often in water using micellar technology. nih.gov This approach simplifies the process and enhances its practicality. For substrates like aryl iodides, nickel-catalyzed systems have been developed that effectively couple them with secondary alkylzinc halides, overcoming common side reactions like β-hydride elimination that can plague palladium-catalyzed systems. organic-chemistry.org

Buchwald-Hartwig Amination Reactions (as a general class of Pd-catalyzed aryl halide couplings)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool in medicinal chemistry and materials science for synthesizing aryl amines. wikipedia.orgresearchgate.net While initially developed for aryl bromides, the methodology was quickly extended to aryl iodides. wikipedia.org

Interestingly, the amination of aryl iodides can sometimes be less efficient than that of aryl bromides, which has been attributed to the formation of stable, off-cycle palladium iodide-bridged dimers that can poison the catalyst. researchgate.netrug.nl The development of bulky, chelating phosphine ligands, such as BINAP and dppf, was a crucial advance. wikipedia.org These ligands prevent the formation of inactive dimeric species and promote the desired catalytic cycle, leading to reliable and high-yielding coupling of aryl iodides with a broad range of primary and secondary amines. wikipedia.orgrug.nl

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed C-C bond formation)

Beyond palladium, copper catalysis plays a significant role in C-C and C-heteroatom bond formation using aryl iodides. The Ullmann reaction, one of the earliest examples, traditionally involved the copper-mediated coupling of two aryl halides. Modern copper-catalyzed methods are far more versatile. For instance, copper iodide (CuI) can catalyze the arylation of β-diketones with aryl iodides to form α-aryl ketones, a valuable transformation that proceeds without the need for expensive ligands. organic-chemistry.org Copper catalysis is also employed for the silylation of aryl iodides, coupling them directly with chlorosilanes under reductive conditions to provide a general route to organosilanes. rsc.org These methods highlight copper's utility as an inexpensive and effective catalyst for reactions involving aryl iodides. organic-chemistry.orgresearchgate.net

Metal-Free Carbon-Carbon Bond Forming Reactions (e.g., Radical Aromatic Substitution)

While transition metals are powerful catalysts, the development of metal-free bond-forming reactions is a significant goal in green chemistry to avoid metal contamination and reduce costs. preprints.org One major pathway involves radical intermediates, often termed Radical-Nucleophilic Aromatic Substitution (SRN1). wikipedia.org In this mechanism, an electron transfer to the aryl iodide generates a radical anion, which then fragments into an aryl radical and an iodide anion. wikipedia.org This highly reactive aryl radical can then be trapped by a nucleophile to form the new C-C or C-heteroatom bond. wikipedia.org

These reactions can be initiated in various ways, including photochemically or through the use of a base or an organic electron donor. acs.orgnih.govfrontiersin.org For example, aryl iodides can undergo C-H arylation with oxazoles using cesium carbonate as a base and dppf as a catalytic electron-transfer mediator, proceeding through an aryl radical intermediate. acs.orgnih.gov Another approach involves the direct photo-induced reaction between aryl iodides and arenes in the presence of air, where dioxygen facilitates the rearomatization step, leading to biaryl products under exceptionally mild conditions. acs.org These metal-free methods represent a growing and powerful alternative for constructing bonds to aromatic rings. preprints.orgacs.org

Strategic Applications of Tert Butyl 4 Iodo 3 Methyl Benzoate As a Building Block

Synthesis of Biaryl Systems and Polyaromatic Scaffolds

The presence of an iodine atom on the aromatic ring of tert-butyl 4-iodo-3-methyl-benzoate makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the creation of biaryl and polyaromatic systems, which are core structures in many biologically active molecules and functional materials.

Notably, the Suzuki-Miyaura coupling reaction is frequently employed, where the iodo-compound is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the two aromatic rings. The specific positioning of the iodo group at C-4 and the methyl group at C-3 influences the steric and electronic environment of the reaction center, impacting catalyst efficiency and reaction kinetics. The resulting biaryl structures can be further elaborated into more complex polyaromatic scaffolds through subsequent annulation or coupling reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Functionalization and Diversification of Aromatic Scaffolds

The distinct functional groups on this compound allow for a high degree of controlled functionalization, enabling the diversification of aromatic scaffolds. The iodo group is not only a key participant in cross-coupling reactions but can also be transformed into other functional groups through reactions such as Sonogashira coupling (to introduce alkynes), Buchwald-Hartwig amination (to introduce amines), or conversion to an organolithium or Grignard reagent.

The tert-butyl ester group serves as a protecting group for the carboxylic acid. Its steric bulk prevents it from readily undergoing reactions that might affect other parts of the molecule, such as nucleophilic attack. It can be selectively hydrolyzed to the corresponding benzoic acid under acidic conditions, which can then be converted into amides, esters, or other acid derivatives. The methyl group can also be functionalized, for instance, through free-radical bromination to introduce a handle for further modifications.

Development of Precursors for Complex Chemical Structures

This building block is instrumental in the multi-step synthesis of high-value, complex molecules, particularly in the pharmaceutical and agrochemical industries.

A significant application of this compound is its role as a key intermediate in the synthesis of the tyrosine kinase inhibitor, ponatinib. In the established synthetic route to ponatinib, this compound undergoes a Suzuki coupling with (3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid. The resulting biaryl compound contains the core scaffold required for the final drug substance. The tert-butyl ester is later hydrolyzed, and the resulting carboxylic acid is coupled with 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)aniline to complete the synthesis of ponatinib. This strategic use of the building block is crucial for the efficient construction of this complex anticancer agent.

While direct use in colchicine (B1669291) synthesis is less commonly cited, the functional group array is analogous to intermediates used in creating colchicine derivatives and analogues. The substituted benzoate (B1203000) structure is a common motif in compounds designed to interact with tubulin, similar to colchicine's mechanism of action.

Table 2: Role in Ponatinib Synthesis

| Precursor | Key Reaction | Intermediate | Purpose |

|---|

The structural motifs accessible from this compound are also relevant in the field of agrochemicals. Many modern herbicides, fungicides, and insecticides are based on complex substituted aromatic scaffolds. The ability to perform regioselective functionalization and build biaryl structures makes this compound a valuable starting material for creating libraries of novel compounds to be screened for biological activity. In the realm of specialty chemicals, these intermediates are used to synthesize organic light-emitting diode (OLED) materials and other functional polymers where precise control over the molecular architecture is essential for performance.

Regioselective Functional Group Transformations

The substitution pattern of this compound provides excellent control over the regioselectivity of subsequent chemical reactions. The large tert-butyl ester group at C-1 and the methyl group at C-3 sterically hinder the ortho positions (C-2 and C-6). The iodo group at C-4 is the primary site for cross-coupling reactions.

In electrophilic aromatic substitution reactions on the ring, the existing substituents direct the position of the incoming group. The ester is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects, combined with the significant steric hindrance, means that any further substitution on the ring is highly predictable, typically occurring at the position ortho to the methyl group (C-2) or ortho to the iodo group (C-5), depending on the reaction conditions and the nature of the electrophile. This predictable reactivity is a key asset in designing efficient and high-yield synthetic routes.

Mechanistic and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Cross-Coupling of Aryl Iodides

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, and aryl iodides are highly reactive coupling partners. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The initial and often rate-determining step is the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. libretexts.org This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) species. The reactivity of the aryl iodide in this step is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may slow it down. In the case of tert-butyl 4-iodo-3-methylbenzoate, the tert-butoxycarbonyl group is electron-withdrawing, which would be expected to facilitate the oxidative addition step. Conversely, the methyl group is weakly electron-donating.

Following oxidative addition, transmetalation occurs, where an organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) complex. researchgate.net The final step is reductive elimination , which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. libretexts.org

Table 1: Illustrative Relative Rates of Oxidative Addition for Substituted Aryl Iodides in a Generic Palladium-Catalyzed Cross-Coupling Reaction.

| Aryl Iodide | Substituent | Electronic Effect | Expected Relative Rate of Oxidative Addition |

| 4-Iodonitrobenzene | -NO₂ | Strong Electron-Withdrawing | Highest |

| 4-Iodobenzonitrile | -CN | Moderate Electron-Withdrawing | High |

| Tert-butyl 4-iodo-3-methylbenzoate | -COOtBu, -CH₃ | Mixed | Moderate |

| Iodobenzene | -H | Neutral | Baseline |

| 4-Iodotoluene | -CH₃ | Weak Electron-Donating | Lower |

| 4-Iodoanisole | -OCH₃ | Strong Electron-Donating | Lowest |

This table is illustrative and based on general principles of electronic effects in oxidative addition. Actual rates would need to be determined experimentally for tert-butyl 4-iodo-3-methylbenzoate.

Investigation of Radical Pathways and Intermediates (e.g., in metal-free aromatic substitution)

Beyond metal-catalyzed reactions, aryl iodides can participate in reactions proceeding through radical intermediates, such as the S_RN_1 (substitution, radical-nucleophilic, unimolecular) reaction. wikipedia.org This pathway is particularly relevant in metal-free aromatic substitution processes. The mechanism involves the following key steps:

Initiation : An electron is transferred to the aryl iodide, forming a radical anion. wikipedia.org

Propagation : The radical anion fragments to give an aryl radical and an iodide ion. This aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting aryl iodide, thus propagating the chain reaction. wikipedia.org

The formation of the initial radical anion is a crucial step, and the electron-withdrawing nature of the tert-butoxycarbonyl group in tert-butyl 4-iodo-3-methylbenzoate would be expected to stabilize this intermediate, making the compound a suitable substrate for S_RN_1 reactions. The presence of the methyl group may have a minor counteracting electronic effect but also introduces steric considerations.

Recent research has explored transition-metal-free carbonylation of aryl iodides that are proposed to proceed via a radical mechanism involving a single electron transfer. acs.org Such studies highlight the potential for tert-butyl 4-iodo-3-methylbenzoate to undergo similar transformations.

Theoretical Approaches to Predicting Reactivity and Selectivity in Organic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of organic reactions. acs.orgrsc.org For cross-coupling reactions involving aryl iodides, DFT calculations can be used to model the energies of reactants, intermediates, and transition states along the catalytic cycle.

These theoretical studies can provide valuable insights into:

The activation barriers for oxidative addition, transmetalation, and reductive elimination.

The relative stability of different intermediates.

The influence of ligands on the palladium catalyst.

The effect of substituents on the aryl iodide on the reaction energetics.

For tert-butyl 4-iodo-3-methylbenzoate, DFT calculations could be employed to precisely quantify the electronic and steric effects of the tert-butyl ester and methyl groups on the oxidative addition step. Furthermore, computational models can predict the regioselectivity of reactions if there are multiple reactive sites.

Table 2: Hypothetical Calculated Activation Energies for the Oxidative Addition of Substituted Aryl Iodides to a Palladium(0) Complex.

| Aryl Iodide | Calculated Activation Energy (kcal/mol) |

| 4-Iodonitrobenzene | 12.5 |

| Tert-butyl 4-iodo-3-methylbenzoate | 15.2 |

| Iodobenzene | 16.8 |

| 4-Iodotoluene | 17.5 |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations. The values are not based on actual computations for tert-butyl 4-iodo-3-methylbenzoate.

Spectroscopic and Spectrometric Analysis for Reaction Monitoring and Intermediate Characterization

The direct observation and characterization of reactive intermediates are crucial for a complete understanding of a reaction mechanism. Various in-situ spectroscopic and spectrometric techniques are employed for this purpose in the context of palladium-catalyzed cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR can be used to monitor the concentrations of reactants, products, and catalyst species over time, providing kinetic data. Specialized techniques can also help in the identification of transient intermediates.

Infrared (IR) Spectroscopy : In-situ IR spectroscopy is useful for tracking changes in functional groups during a reaction, which can be particularly informative for reactions involving carbonyl compounds like tert-butyl 4-iodo-3-methylbenzoate.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) has been used to intercept and characterize catalytic intermediates in cross-coupling reactions. uvic.ca This technique can provide direct evidence for the existence of proposed intermediates.

Surface-Enhanced Raman Scattering (SERS) : Recent advancements have demonstrated the use of SERS for the in-situ monitoring of palladium-catalyzed reactions, offering high sensitivity for surface-adsorbed species. acs.orgnih.govresearchgate.net

Advanced Research Perspectives and Future Directions

Innovations in Sustainable Synthesis and Catalysis for Halogenated Esters

The synthesis of halogenated esters is undergoing a paradigm shift towards greener and more sustainable practices. This evolution is driven by the need to reduce environmental impact, minimize waste, and lower costs associated with traditional synthetic routes. unimi.itrasayanjournal.co.in Key innovations focus on the development of novel catalytic systems and the adoption of environmentally benign reaction conditions.

Transition metal catalysis, a cornerstone of aryl halide functionalization, is moving away from a reliance on expensive and toxic heavy metals. While palladium has been a dominant catalyst in cross-coupling reactions, significant research is now directed towards more economical and less toxic alternatives like copper and iron. bohrium.combeilstein-journals.org Copper-catalyzed amination of aryl halides, for example, offers a more sustainable route to C-N bond formation. bohrium.com Similarly, iron-catalyzed Sonogashira cross-coupling reactions provide a cheaper and more environmentally friendly method for creating carbon-carbon bonds with terminal alkynes. beilstein-journals.org

Another major area of innovation is the development of ligand-free catalytic systems. rsc.org Traditional metal-catalyzed reactions often require complex and expensive phosphine (B1218219) ligands. Ligand-free protocols, which may utilize in-situ generated nanoparticles or alternative solvents like polyethylene (B3416737) glycol (PEG), offer advantages in terms of cost, recyclability, and ease of application, making them attractive for industrial-scale synthesis. rsc.org The use of microwave-assisted synthesis is also gaining traction as a green chemistry approach, as it can dramatically accelerate reaction times, improve yields, and reduce the need for bulk solvents compared to conventional heating methods. ajrconline.org Furthermore, the development of processes that utilize water as a solvent or employ solvent-free conditions represents a significant step towards truly sustainable chemical synthesis. rasayanjournal.co.inimist.ma

Table 1: Comparison of Catalytic Systems for Aryl Halide Functionalization

| Feature | Traditional Catalysis (e.g., Pd with Phosphine Ligands) | Sustainable/Innovative Catalysis |

|---|---|---|

| Catalyst Metal | Predominantly Palladium (Pd), Rhodium (Rh) | Copper (Cu), Iron (Fe), Nickel (Ni), Gold (Au) bohrium.combeilstein-journals.orgfacs.website |

| Ligands | Often requires complex, expensive, and air-sensitive phosphine ligands | Ligand-free systems, N-heterocyclic carbenes (NHCs), bio-supported ligands rsc.orgrsc.org |

| Reaction Conditions | Often requires high temperatures and organic solvents | Milder conditions, microwave irradiation, aqueous media, solvent-free ajrconline.orgimist.ma |

| Cost & Sustainability | Higher cost, potential metal toxicity, and solvent waste | Lower cost, reduced toxicity, catalyst recyclability, less waste unimi.it |

| Example Reactions | Suzuki, Heck, Buchwald-Hartwig Amination | Ligand-free Heck, Fe-catalyzed Sonogashira, Cu-catalyzed Amination bohrium.combeilstein-journals.orgrsc.org |

Chemoenzymatic Transformations for Aryl Iodobenzoates

The integration of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for transforming complex molecules like aryl iodobenzoates with high selectivity and efficiency under mild conditions. researchgate.netmdpi.com This approach harnesses the exquisite selectivity of enzymes, which can distinguish between similar functional groups or stereocenters, a task that is often challenging for conventional chemocatalysts. mdpi.com

For a substrate such as tert-butyl 4-iodo-3-methyl-benzoate, several classes of enzymes could be employed. Lipases, for instance, are widely used for the hydrolysis or transesterification of esters. A selective lipase (B570770) could potentially hydrolyze the tert-butyl ester group without affecting the aryl-iodide bond, providing a route to the corresponding carboxylic acid under gentle, aqueous conditions. Conversely, a chemoenzymatic sequence could involve an enzyme-catalyzed modification of a remote part of the molecule, followed by a metal-catalyzed cross-coupling reaction at the iodo-position. rsc.org For example, a lipase like Novozyme® 435 (Candida antarctica lipase B) can catalyze the aminolysis of methyl carboxylates, which can then be followed by a Sonogashira coupling in a one-pot sequence. rsc.org

Vanadium-dependent haloperoxidases represent another class of enzymes with potential applications. These enzymes can catalyze halogenation reactions and could be used in reverse to facilitate dehalogenation or other transformations at the C-I bond. researchgate.net The development of one-pot, multi-step chemoenzymatic cascade reactions is a major goal in this field, aiming to mimic the efficiency of biosynthetic pathways in nature and reduce the need for intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.netrsc.org

Table 2: Potential Chemoenzymatic Transformations for Aryl Iodobenzoates

| Enzyme Class | Potential Transformation on Aryl Iodobenzoate Scaffold | Advantages |

|---|---|---|

| Lipases/Esterases | Selective hydrolysis of the tert-butyl ester to a carboxylic acid. | High selectivity, mild aqueous conditions, avoids harsh acidic/basic hydrolysis. mdpi.com |

| Oxidoreductases | Hydroxylation of the methyl group or other positions on the aromatic ring. | Introduces new functional handles for further derivatization. |

| Hydrolases | Can be used in cascade reactions, e.g., aminolysis of an ester. rsc.org | Enables multi-step synthesis in a single pot, improving efficiency. |

| Haloperoxidases | Potential for transformations involving the carbon-iodine bond. | Biocatalytic manipulation of the halide, though challenging, is an area of active research. researchgate.net |

High-Throughput Screening and Automated Synthesis Methodologies for Complex Aryl Derivatives

The discovery and optimization of new reactions and bioactive molecules based on complex aryl derivatives is being revolutionized by high-throughput screening (HTS) and automated synthesis. hilarispublisher.com These technologies allow chemists to perform and analyze thousands of reactions in parallel on a micro or nanoscale, dramatically accelerating the pace of research. nih.govrug.nl

For a versatile building block like this compound, automated platforms can be used to rapidly screen a wide array of cross-coupling partners and catalysts to find optimal conditions for derivatization. hilarispublisher.comacs.org Robotic systems can dispense nanoliter to microliter quantities of starting materials and reagents into well plates, enabling the construction of large libraries of new compounds. rug.nlrug.nl This miniaturization significantly reduces the consumption of valuable materials and minimizes waste. rug.nl

Analysis of these high-throughput experiments has also become highly automated. Mass spectrometry, particularly techniques like desorption electrospray ionization mass spectrometry (DESI-MS), can be used to analyze the outcome of reactions in seconds without the need for purification, providing rapid confirmation of product formation. nih.gov This integration of synthesis and screening allows for iterative cycles of design, synthesis, and testing, which can quickly identify molecules with desired properties, a process central to modern drug discovery. hilarispublisher.comnih.gov

Table 3: Comparison of High-Throughput vs. Traditional Synthesis

| Aspect | Traditional Synthesis | High-Throughput & Automated Synthesis |

|---|---|---|

| Scale | Milligram to gram | Nanogram to milligram nih.govrug.nl |

| Throughput | One or a few reactions at a time | Hundreds to thousands of reactions per day acs.orgrug.nl |

| Material Consumption | High | Minimal |

| Waste Generation | Significant | Drastically reduced rug.nl |

| Analysis Time | Hours to days (after purification) | Seconds to minutes per sample (often unpurified) nih.gov |

| Application | Synthesis of target molecules | Reaction optimization, library synthesis, lead discovery hilarispublisher.comrug.nl |

Exploration of New Chemical Space through Derivatization of this compound

The true value of this compound in advanced research lies in its potential as a scaffold for exploring new chemical space. amazonaws.com The aryl iodide functional group is a highly versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the systematic and modular synthesis of a vast library of derivatives.

Each cross-coupling reaction opens a door to a different class of compounds. The Suzuki-Miyaura coupling, for instance, can be used to introduce a variety of aryl or heteroaryl groups, creating complex biaryl structures that are common motifs in pharmaceuticals. rsc.orgrsc.org The Sonogashira reaction allows for the introduction of alkyne functionalities, which are valuable precursors for further transformations and are found in many bioactive molecules. beilstein-journals.org The Heck reaction can append alkenes, while the Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines, anilines, and heterocycles. rsc.orgnih.gov Furthermore, cyanation reactions can introduce a nitrile group, which is a key intermediate that can be converted into amides, carboxylic acids, or amines. rsc.orgscispace.com

By systematically applying these and other modern synthetic methods, researchers can generate a diverse collection of analogues of the parent molecule. Each new compound possesses a unique three-dimensional shape and electronic properties, contributing to the exploration of uncharted areas of chemical space. amazonaws.com This diversity-oriented synthesis is crucial for identifying new lead compounds in drug discovery and for developing novel materials with unique optical or electronic properties. hilarispublisher.com

Table 4: Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partner | Bond Formed | Introduced Functionality |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Aryl, Heteroaryl, Alkyl, Alkenyl rsc.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Alkyne beilstein-journals.org |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C (sp²) | Alkene (Styrenyl, Acrylate) rsc.org |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Substituted Amine/Aniline nih.gov |

| Cyanation | Cyanide Source (e.g., K₄[Fe(CN)₆]) | C-CN | Nitrile rsc.orgscispace.com |

| Carbonylation | Carbon Monoxide (CO) & Nucleophile | C-C=O | Ester, Amide, Carboxylic Acid chimia.ch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.